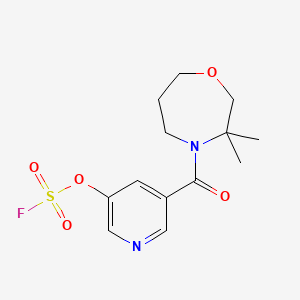

![molecular formula C15H12FN3O3S B2844627 2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide CAS No. 687582-98-5](/img/structure/B2844627.png)

2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

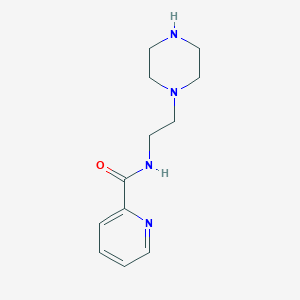

This compound is a derivative of thieno[3,2-d]pyrimidine. It has been synthesized and evaluated as a potential antitumor agent . The compound has shown remarkable antitumor activity against certain cancer cell lines and low toxicity against HEK-293T cells .

Synthesis Analysis

The compound was synthesized via structural modifications of tazemetostat . A series of novel 2,4-diamino-thieno[2,3-d]pyrimidine derivatives were designed and synthesized based on structure-guided functionalities and computer-aided drug development strategy .Molecular Structure Analysis

The molecular structure of the compound was confirmed by 1H NMR, 13C NMR, and HR-MS . The structure-activity relationship (SAR) studies indicate that piperidine-2,6-dione was more suitable for a P1 moiety and benzyl-linked morpholine for a P5 moiety, which were beneficial for improving the antitumor activities .Chemical Reactions Analysis

The compound was synthesized via structural modifications of tazemetostat . The structure-activity relationship studies led to the identification of the most potent compound .科学的研究の応用

1. Medical Imaging Applications

In the domain of medical imaging, particularly positron emission tomography (PET), derivatives of the compound have been synthesized for their potential as radioligands. These derivatives have shown selective binding to the translocator protein (18 kDa), which is recognized as an early biomarker for neuroinflammatory processes. The synthesis and evaluation of these compounds, including their labeling with fluorine-18, have demonstrated their potential for in vivo imaging of neuroinflammation, offering insights into the early detection and monitoring of neurodegenerative diseases (Damont et al., 2015).

2. Anticancer Research

In the quest for new anticancer agents, certain derivatives of 2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide have been synthesized and tested against a variety of cancer cell lines. Some of these compounds have demonstrated significant cytotoxic activity, highlighting their potential as leads for the development of new anticancer drugs. The structural modifications and biological evaluations of these compounds underscore the importance of chemical innovation in the discovery of novel therapeutics (Al-Sanea et al., 2020).

3. Antimicrobial Activity

The compound and its derivatives have also been investigated for their antimicrobial properties. Research in this area has led to the synthesis of novel thienopyrimidine linked rhodanine derivatives showing potent antibacterial and antifungal activities against various strains. These findings could contribute to the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Kerru et al., 2019).

作用機序

Target of Action

Compounds with similar structures have been reported to inhibitThreonine Tyrosine Kinase (TTK) , which plays a crucial role in cell division and the DNA damage response.

Mode of Action

Based on its structural similarity to other ttk inhibitors, it may bind to the kinase domain of ttk, thereby inhibiting its activity and disrupting cell division .

Biochemical Pathways

The inhibition of TTK can affect various biochemical pathways, primarily those involved in cell division and the DNA damage response. By inhibiting TTK, EU-0056652 could potentially disrupt these pathways, leading to cell cycle arrest and apoptosis .

Result of Action

The result of EU-0056652’s action would likely be the inhibition of cell division and induction of apoptosis in cells expressing TTK. This could potentially make it useful in the treatment of diseases characterized by uncontrolled cell division, such as cancer .

将来の方向性

特性

IUPAC Name |

2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O3S/c16-10-3-1-9(2-4-10)7-17-12(20)8-19-14(21)13-11(5-6-23-13)18-15(19)22/h1-6H,7-8H2,(H,17,20)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTGXMNBAZBMOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CN2C(=O)C3=C(C=CS3)NC2=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2844546.png)

![2-(benzylthio)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2844550.png)

![4-(9-Chloro-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-2-methoxyphenol](/img/structure/B2844553.png)

![2-Chloro-N-[1-(2-chloro-phenyl)-2-oxo-cyclohexyl]-N-methyl-acetamide](/img/structure/B2844555.png)

![4-[(3-Methoxybenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2844556.png)

![N-[1,1'-biphenyl]-2-yl-2-(trifluoromethyl)-4-pyridinamine](/img/structure/B2844561.png)

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2844565.png)